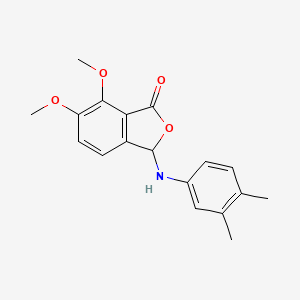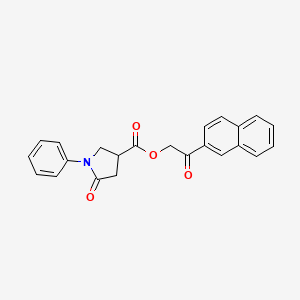
(3,5-Dimethoxy-phenyl)-(4-ethanesulfonyl-piperazin-1-yl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethoxyphenyl)[4-(ethylsulfonyl)piperazino]methanone is a synthetic organic compound with the molecular formula C({15})H({22})N({2})O({5})S It features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a piperazine ring substituted with an ethylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxyphenyl)[4-(ethylsulfonyl)piperazino]methanone typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The piperazine ring is first functionalized with an ethylsulfonyl group. This can be achieved by reacting piperazine with ethylsulfonyl chloride in the presence of a base such as triethylamine.
-
Coupling with the Phenyl Ring: : The functionalized piperazine is then coupled with a 3,5-dimethoxybenzoyl chloride. This step usually requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (3,5-Dimethoxyphenyl)[4-(ethylsulfonyl)piperazino]methanone would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing large-scale purification techniques such as industrial chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
-
Substitution: : The methoxy groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3,5-Dimethoxyphenyl)[4-(ethylsulfonyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mécanisme D'action
The mechanism of action of (3,5-Dimethoxyphenyl)[4-(ethylsulfonyl)piperazino]methanone depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. The ethylsulfonyl group can enhance its binding affinity and specificity, while the methoxy groups may influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,5-Dimethoxyphenyl)piperazine: Lacks the ethylsulfonyl group, which may result in different pharmacological properties.
(4-Ethylsulfonyl)piperazine: Lacks the phenyl ring, affecting its overall chemical behavior and applications.
(3,5-Dimethoxyphenyl)[4-(methylsulfonyl)piperazino]methanone: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, which can influence its reactivity and interactions.
Uniqueness
(3,5-Dimethoxyphenyl)[4-(ethylsulfonyl)piperazino]methanone is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both methoxy and ethylsulfonyl groups allows for diverse chemical reactions and interactions, making it a valuable compound in various research and industrial contexts.
This detailed overview provides a comprehensive understanding of (3,5-Dimethoxyphenyl)[4-(ethylsulfonyl)piperazino]methanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C15H22N2O5S |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(3,5-dimethoxyphenyl)-(4-ethylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H22N2O5S/c1-4-23(19,20)17-7-5-16(6-8-17)15(18)12-9-13(21-2)11-14(10-12)22-3/h9-11H,4-8H2,1-3H3 |
Clé InChI |
SYXPYIGZXFNXBK-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10877654.png)
![2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide](/img/structure/B10877657.png)

![2-({[(2,4-Dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10877667.png)
![2-[(4-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B10877671.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10877696.png)
![5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B10877706.png)
![N-[3-(1,3-benzothiazol-2-ylamino)-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B10877711.png)

![(4Z)-1-(2-methoxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-phenylpyrrolidine-2,3-dione](/img/structure/B10877721.png)
![4-(3-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10877737.png)

![5-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10877739.png)
